3-Phenylpropyl 4-hydroxybenzoate

Description

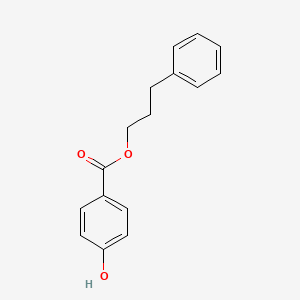

3-Phenylpropyl 4-hydroxybenzoate is an ester derivative of 4-hydroxybenzoic acid, where the hydroxyl group at the para position of the benzoic acid is esterified with 3-phenylpropanol. Parabens are widely used as preservatives in pharmaceuticals and cosmetics due to their antimicrobial properties .

Properties

Molecular Formula |

C16H16O3 |

|---|---|

Molecular Weight |

256.30 g/mol |

IUPAC Name |

3-phenylpropyl 4-hydroxybenzoate |

InChI |

InChI=1S/C16H16O3/c17-15-10-8-14(9-11-15)16(18)19-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11,17H,4,7,12H2 |

InChI Key |

MFLGDXPSNXUOMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCOC(=O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylpropyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 3-phenylpropanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process . The reaction can be represented as follows:

4-Hydroxybenzoic acid+3-PhenylpropanolH2SO43-Phenylpropyl 4-hydroxybenzoate+H2O

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropyl 4-hydroxybenzoate undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

Reduction: This reaction can convert the ester into an alcohol.

Substitution: This reaction can replace the hydroxyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

Oxidation: Formation of 4-hydroxybenzoic acid derivatives.

Reduction: Formation of 3-phenylpropanol.

Substitution: Formation of various substituted benzoates.

Scientific Research Applications

3-Phenylpropyl 4-hydroxybenzoate has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its antimicrobial properties and potential use in preserving biological samples.

Medicine: Explored for its potential use as a preservative in pharmaceutical formulations.

Industry: Utilized in the formulation of cosmetics and personal care products due to its preservative properties

Mechanism of Action

The antimicrobial activity of 3-phenylpropyl 4-hydroxybenzoate is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, increasing its permeability and leading to cell lysis. This mechanism is similar to other parabens, which target the cell membrane and inhibit microbial growth .

Comparison with Similar Compounds

Methyl 4-Hydroxybenzoate (Methylparaben)

- Structure : Methyl ester of 4-hydroxybenzoic acid.

- Properties :

- Key Difference : The phenylpropyl group in this compound increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.

Benzyl 4-Hydroxybenzoate

- Structure : Benzyl ester of 4-hydroxybenzoic acid.

- Properties :

- Molecular weight: ~228.24 g/mol.

- Enhanced lipophilicity compared to methylparaben, leading to prolonged antimicrobial effects in lipid-rich environments.

- Comparison : Both benzyl and phenylpropyl esters introduce aromatic groups, but the longer propyl chain in this compound may further modulate pharmacokinetic properties, such as tissue retention.

6-Hydroxy-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl 4-Hydroxybenzoate

- Structure : A daucane sesquiterpene ester of 4-hydroxybenzoic acid ().

- Properties: Complex bicyclic terpene alcohol moiety. Potential bioactivity influenced by the rigid terpene structure, which may interact with biological membranes or enzymes.

- Key Difference : Unlike the phenylpropyl group, the terpene moiety in this compound could confer unique biological activities, such as anti-inflammatory or antimicrobial effects, though specific data are lacking .

3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-2-hydroxypropyl 4-(Benzyloxy)benzoate

- Structure : A theophylline derivative esterified with 4-benzyloxybenzoate ().

- Properties: Combines a xanthine alkaloid (theophylline) with a modified 4-hydroxybenzoate. Potential dual functionality: antimicrobial (from the benzoate) and bronchodilatory (from theophylline).

- Comparison : The inclusion of a pharmacologically active moiety (theophylline) distinguishes this compound from this compound, which lacks such functional groups .

Methyl 3-(Cyclopropylmethoxy)-4-hydroxybenzoate

Biological Activity

3-Phenylpropyl 4-hydroxybenzoate, a derivative of hydroxybenzoic acid, is an organic compound with potential biological activities that merit investigation. Understanding its interactions with biological systems is crucial for assessing its applications in pharmaceuticals, cosmetics, and environmental science.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by a phenylpropyl group attached to the para position of the hydroxybenzoate moiety. This unique structure influences its reactivity and biological interactions.

Target Interactions : Hydroxybenzoates, including this compound, interact with various biological targets, potentially affecting enzyme activity and cellular pathways.

Mode of Action : The compound may undergo metabolic transformations that involve reactions such as oxidation and nucleophilic substitution, which can lead to the formation of reactive intermediates that interact with biomolecules.

Antioxidant Properties

Research indicates that compounds in the hydroxybenzoate family exhibit antioxidant activity. This is attributed to their ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that this compound showed significant free radical scavenging activity in vitro, suggesting its potential use as a natural antioxidant in food and cosmetic formulations .

Anti-inflammatory Effects

In vivo studies have suggested that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This effect could be beneficial in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant inhibitory effects against various bacterial strains, indicating potential applications in preserving food products and developing antimicrobial agents .

Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant capacity of this compound utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results showed a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid.

| Concentration (mg/mL) | % Inhibition |

|---|---|

| 0.5 | 30 |

| 1.0 | 55 |

| 2.0 | 80 |

Study 2: Anti-inflammatory Effects

In a controlled experiment using LPS-stimulated macrophages, treatment with this compound resulted in a reduction of TNF-alpha levels by approximately 40%, highlighting its potential as an anti-inflammatory agent.

| Treatment Group | TNF-alpha Level (pg/mL) |

|---|---|

| Control | 150 |

| LPS | 300 |

| LPS + Compound | 180 |

Biodegradation Potential

This compound may play a role in the biodegradation of aromatic hydrocarbons. Its structure allows it to enter biochemical pathways such as the TCA cycle through the gentisate pathway, making it a candidate for bioremediation efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.